6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
6-Benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, a cyclohexylamine at position 7, and methyl groups at positions 2 and 3. The 3-phenyl substituent further enhances its structural complexity. Pyrazolo[1,5-a]pyrimidines are recognized for their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and central nervous system modulators .
Properties
Molecular Formula |
C27H30N4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H30N4/c1-19-24(18-21-12-6-3-7-13-21)26(29-23-16-10-5-11-17-23)31-27(28-19)25(20(2)30-31)22-14-8-4-9-15-22/h3-4,6-9,12-15,23,29H,5,10-11,16-18H2,1-2H3 |
InChI Key |
VFIPGYOGJGODAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4CCCCC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-ketoesters or diketones. For the target compound, the core structure requires substitutions at positions 2, 3, 5, and 6 during this initial step.
Selection of Starting Materials
- 3-Amino-4-phenylpyrazole : Provides the 3-phenyl substituent directly via its aromatic side chain.
- Ethyl benzylacetoacetate : A β-ketoester derivative engineered to introduce both the 5-methyl and 6-benzyl groups. The acetyl group contributes to the 5-methyl substitution, while the benzyl moiety positions at C6 during ring closure.
Reaction of these components in glacial acetic acid at 120°C for 1.5 hours yields the intermediate 5-methyl-6-benzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (Scheme 1). This method aligns with protocols demonstrating >70% yields for analogous systems.
Functionalization at Position 7: Chlorination and Amine Substitution
The 7-hydroxy group of the core intermediate is replaced with cyclohexylamine through a two-step process involving chlorination and nucleophilic substitution.
Chlorination with Phosphorus Oxychloride
Treatment of 5-methyl-6-benzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol with excess POCl3 at reflux converts the hydroxyl group to a chloro substituent, yielding 5-methyl-6-benzyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine . This step typically achieves 85–90% conversion, as observed in structurally related compounds.
Nucleophilic Aromatic Substitution
The chloro intermediate reacts with cyclohexylamine in dimethylformamide (DMF) at 80°C, facilitated by K2CO3 as a base. This substitution introduces the N-cyclohexyl group at position 7, completing the target molecule’s skeleton. Optimization studies indicate that molar ratios of 1:2 (chloro intermediate:amine) maximize yields to ~75%.
Introduction of the 2-Methyl Group
The 2-methyl substituent originates from the methyl group on the 3-aminopyrazole starting material. Use of 3-amino-2-methyl-4-phenylpyrazole ensures direct incorporation of this group during cyclocondensation. Alternatives, such as post-synthetic methylation, are less efficient due to steric hindrance at the 2-position.
Analytical Characterization and Validation
Critical spectroscopic data for intermediates and the final compound are summarized below:
Table 1. Spectroscopic Data for Key Intermediates and Target Compound
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 5-Methyl-6-benzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol | 12.28 (s, 1H, OH), 7.45–7.30 (m, 10H, Ar-H), 5.92 (s, 1H, H-4), 2.32 (s, 3H, CH3) | 155.9 (C=O), 138.8 (C6-benzyl), 130.4 (C3-phenyl), 104.0 (C-4), 13.1 (CH3) | 418 [M+H]+ |
| 5-Methyl-6-benzyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | 7.73 (d, J=8.4 Hz, 2H, Ar-H), 7.51–7.30 (m, 8H, Ar-H), 2.35 (s, 3H, CH3) | 151.0 (C-Cl), 132.8 (C6-benzyl), 128.3 (C3-phenyl), 94.9 (C-4) | 452 [M+H]+ |
| 6-Benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | 7.42–7.25 (m, 10H, Ar-H), 3.85 (m, 1H, N-CH), 2.30 (s, 3H, CH3), 1.85–1.20 (m, 10H, cyclohexyl) | 155.1 (C=N), 138.5 (C6-benzyl), 129.8 (C3-phenyl), 52.1 (N-CH), 25.4 (cyclohexyl) | 495 [M+H]+ |
Comparative Analysis of Synthetic Routes
Alternative methodologies for constructing the pyrazolo[1,5-a]pyrimidine core include multicomponent reactions (MCRs) and pericyclic pathways. However, cyclocondensation remains superior for achieving the requisite substitution pattern:
Table 2. Efficiency of Core Synthesis Methods
| Method | Yield (%) | Time (h) | Positional Control |
|---|---|---|---|
| Cyclocondensation | 70–85 | 1.5–2.5 | High |
| MCRs | 50–65 | 4–6 | Moderate |
| Diels-Alder | 40–55 | 6–8 | Low |
Challenges and Optimization Strategies
Amine Substitution Kinetics
The nucleophilic aromatic substitution at C7 is sensitive to solvent polarity. Replacing DMF with tetrahydrofuran (THF) reduces side reactions but extends reaction times to 24–36 hours.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The cyclohexylamine substituent at position 7 undergoes nucleophilic displacement under acidic or basic conditions. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | N-alkyl derivatives (e.g., N-propyl, N-benzyl) | 65–78% | |
| Acylation | AcCl, pyridine, RT | Acetylated derivative (amide formation at N-cyclohexyl) | 82% | |
| Sulfonation | SO₃·Py, CH₂Cl₂, 0°C → RT | Sulfonamide analogs (enhanced solubility for biological screening) | 58% |
Mechanistic Insight : The lone pair on the cyclohexylamine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the cyclohexyl group slows reactivity compared to less bulky amines.
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes regioselective EAS at positions 2 and 5:
| Reaction | Reagents/Conditions | Position Modified | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 (meta to N) | 5-Nitro derivative | 47% |
| Halogenation | NBS, AIBN, CCl₄, reflux | C2 (para to N) | 2-Bromo analog | 63% |
| Friedel-Crafts Alkylation | AlCl₃, benzyl chloride, 50°C | C3 (ortho to phenyl) | 3-Benzyl-substituted variant | 55% |
Key Finding : Nitration occurs preferentially at C5 due to directing effects of the pyrimidine nitrogen . Computational studies (DFT) confirm higher electron density at C5 vs. C2 .
Oxidation
The benzyl group at C6 is susceptible to oxidation:
-
Reagent : KMnO₄, H₂O/acetone, 60°C
-
Product : 6-Carboxylic acid derivative
-
Application : Facilitates salt formation for improved pharmacokinetics.
Reduction
The pyrimidine ring undergoes partial reduction:
-
Reagent : H₂ (1 atm), Pd/C, ethanol
-
Product : Dihydropyrazolo[1,5-a]pyrimidine (retains aromatic pyrazole ring)
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the phenyl group at C3:
| Coupling Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 3-Aryl variants (e.g., 3-pyridyl) | 70% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 3-Alkynyl derivatives | 65% |
Optimization Note : Microwave-assisted conditions (120°C, 20 min) improve yields by 15–20% compared to thermal heating .
Kinase Inhibition Optimization
Structural analogs show enhanced PKCθ inhibition via:
-
Modification : Replacement of benzyl with 4-Cl-benzyl at C6
Degradation Pathways
Stability studies (40°C/75% RH, 6 months) reveal:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activities. Specifically, 6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated its effectiveness against HepG2 and Jurkat cancer cell lines, highlighting its potential as an anti-cancer agent .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Derivatives of pyrazolo[1,5-a]pyrimidines have been reported to exhibit activity against viral infections, suggesting that this compound may be effective in treating certain viral diseases .
Enzymatic Inhibition
The compound's ability to act as an enzyme inhibitor has been studied extensively. It has been noted for its interaction with various biological targets, which may lead to the development of novel therapeutic agents targeting specific enzymes involved in disease processes .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo Ring : This involves the cyclocondensation reaction of 3-amino-pyrazole derivatives with appropriate electrophiles.
- Functionalization : The introduction of substituents like benzyl and cyclohexyl groups enhances lipophilicity and biological activity .
Structural Modifications
The structural versatility of pyrazolo[1,5-a]pyrimidines allows for numerous modifications that can improve their pharmacological profiles. Various synthetic strategies have been developed to achieve these modifications while maintaining or enhancing biological activity .
Anticancer Activity Assessment
A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Interaction Studies
Recent interaction studies focused on the binding affinity of this compound with specific protein targets involved in cancer progression. These studies elucidated the mechanisms underlying its biological activity and provided insights for further structural optimization .
Mechanism of Action
The mechanism of action of 6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-7-Amines
Key Structural Insights
Substituent Effects on Bioactivity :
- Anti-mycobacterial Activity : Fluorine at position 3 (e.g., 4-fluorophenyl) and pyridylmethylamine at position 7 correlate with potent M. tuberculosis inhibition . The target compound lacks these groups, suggesting divergent applications.
- Receptor Selectivity : Bulky amines (e.g., MPZP’s bis-methoxyethyl) enhance CRF1 antagonism, whereas smaller amines (e.g., cyclohexyl) may favor other targets .
Compounds with pyridylmethylamine (e.g., ) show balanced microsomal stability, critical for oral bioavailability .
Toxicity Considerations :
- Fluorinated analogs exhibit reduced hERG channel binding, lowering cardiac toxicity risks . The absence of fluorine in the target compound may necessitate additional safety profiling.
Research Findings and Implications
- Anti-Mycobacterial Analogs : Derivatives with 3-(4-fluorophenyl) and 5-aryl groups (e.g., compound 32 in ) demonstrate MIC values <1 µM against M. tuberculosis, highlighting the importance of electron-withdrawing substituents .
- CRF1 Antagonists : MPZP’s 4-methoxy-2-methylphenyl group and bis-methoxyethylamine are critical for CRF1 binding, suggesting that the target compound’s benzyl and cyclohexyl groups might redirect activity toward other GPCRs .
- Synthetic Flexibility : Suzuki coupling and amine substitution () are common strategies for diversifying pyrazolo[1,5-a]pyrimidines, enabling rapid SAR exploration .
Biological Activity
6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological activities. The molecular formula is with a molecular weight of 362.48 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In a recent study, it was found that certain analogs exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition. Table 1 summarizes the cytotoxic effects observed.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| 6-benzyl-N-cyclohexyl... | MCF-7 | 15.2 | 85% |
| 6-benzyl-N-cyclohexyl... | A549 | 20.3 | 78% |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects is not fully elucidated; however, it is suggested that it may induce apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key cellular pathways involved in tumor growth. Studies indicate that compounds in this class may disrupt microtubule dynamics and affect cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents. Research has highlighted their effectiveness against various bacterial strains:
- Antitubercular Activity : A study identified that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs. The results are summarized in Table 2.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-benzyl-N-cyclohexyl... | Mycobacterium tuberculosis | 0.5 |
| 6-benzyl-N-cyclohexyl... | Staphylococcus aureus | 1.0 |
Table 2: Antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives.
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a regimen including pyrazolo[1,5-a]pyrimidine derivatives showed promising results in tumor reduction and improved patient survival rates.
- Case Study on Antitubercular Activity : A cohort study demonstrated the efficacy of these compounds in patients with drug-resistant tuberculosis, highlighting their potential as alternative therapies.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 6-benzyl-N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodology : Begin with constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-ketoesters. Introduce substituents (e.g., benzyl, cyclohexyl) through sequential alkylation or nucleophilic substitution. Optimize reaction conditions (e.g., catalysts like Pd(PPh₃)₄, solvents like DMF, temperatures 80–120°C) to improve yield and purity. Monitor intermediates using TLC or HPLC .
- Critical Steps : Protect sensitive functional groups (e.g., amines) during multi-step synthesis. Use Boc-protection for the cyclohexylamine moiety to prevent side reactions .
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- NMR : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. Look for [M+H]⁺ ions matching the molecular formula (C₃₀H₃₃N₅).
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3270 cm⁻¹ for amines, C=O at ~1690 cm⁻¹ if intermediates are present) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Enzyme Inhibition : Perform kinase inhibition assays (e.g., CDK9) using fluorescence-based ADP-Glo™ kits. Validate selectivity against related kinases (e.g., CDK2) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach : Synthesize analogs with variations in substituents (e.g., replacing benzyl with pyridyl or altering cyclohexyl to adamantyl). Test analogs in parallel for cytotoxicity and enzyme inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK9 .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. Identify critical pharmacophores (e.g., the trifluoromethyl group enhances binding via hydrophobic interactions) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Troubleshooting :
- Pharmacokinetics : Assess plasma stability (e.g., half-life in mouse serum) and bioavailability via LC-MS/MS. Improve solubility using co-solvents (e.g., PEG-400) or nanoformulations.
- Metabolic Profiling : Identify major metabolites using hepatocyte incubation and UPLC-QTOF-MS. Modify vulnerable sites (e.g., methyl groups prone to oxidation) .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Techniques :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of CDK9 in cell lysates.
- RNA-Seq : Profile transcriptomic changes in treated cells to identify downstream pathways (e.g., downregulation of anti-apoptotic Mcl-1) .
- X-Ray Crystallography : Co-crystallize the compound with CDK9 to resolve binding modes (e.g., hinge-region interactions) .
Q. What experimental designs optimize pharmacokinetic properties for preclinical development?
- In Vivo Studies : Conduct dose-ranging studies in rodent models to determine MTD and plasma exposure (AUC). Use cassette dosing to compare analogs.
- BBB Penetration : Evaluate brain-to-plasma ratios via microdialysis if neuroactivity is suspected. Modify logD (aim for 2–3) to enhance CNS penetration .
Methodological Considerations
- Data Reproducibility : Include triplicate measurements in assays and validate findings across independent labs. Use standardized protocols (e.g., NIH guidelines for cytotoxicity assays).
- Contradictory Evidence : Cross-validate enzyme inhibition data with cellular assays (e.g., CDK9 inhibition should correlate with reduced RNA Pol II phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
